

# Application Note: Quantification of Almotriptan in Pharmaceutical Tablets by HPLC-UV

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## Compound of Interest

Compound Name: Almotriptan

Cat. No.: B1666892

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## Introduction

**Almotriptan** is a selective serotonin 5-HT<sub>1B/1D</sub> receptor agonist used for the acute treatment of migraine. Accurate and reliable quantification of **Almotriptan** in tablet formulations is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **Almotriptan** malate in pharmaceutical tablets. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.

## Principle

The method involves the extraction of **Almotriptan** from a powdered tablet sample, followed by chromatographic separation on a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase, and the eluted **Almotriptan** is detected and quantified by a UV detector at a specific wavelength. The concentration of **Almotriptan** in the sample is determined by comparing its peak area to that of a standard solution with a known concentration.

## Experimental Protocols

### 1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters and chromatographic conditions based on established methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Recommended Conditions
HPLC System	Isocratic HPLC with UV/Visible Detector
Column	Thermo Scientific C18 (250 mm x 4.6 mm, 5 $\mu$ m) or equivalent
Mobile Phase	Methanol:Water:Acetic Acid (4:8:0.1 v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	Ambient (25 $\pm$ 1°C)
UV Detection	227 nm
Run Time	Approximately 10 minutes

## 2. Preparation of Solutions

- Mobile Phase Preparation: Mix methanol, water, and glacial acetic acid in the ratio of 4:8:0.1 by volume. Filter the mobile phase through a 0.45  $\mu$ m membrane filter and degas prior to use.[\[1\]](#)
- Standard Stock Solution (1 mg/mL): Accurately weigh and transfer 100 mg of **Almotriptan** malate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-60  $\mu$ g/mL.[\[1\]](#)

## 3. Sample Preparation

- Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

- Accurately weigh a portion of the powder equivalent to 100 mg of **Almotriptan** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filter a portion of the solution through a 0.45  $\mu\text{m}$  syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 20  $\mu\text{g/mL}$ ).

#### 4. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 20  $\mu\text{L}$  of each working standard solution in triplicate and record the peak areas.
- Construct a calibration curve by plotting the mean peak area against the concentration of the standard solutions.
- Inject 20  $\mu\text{L}$  of the prepared sample solution in triplicate and record the peak areas.
- Calculate the concentration of **Almotriptan** in the sample solution using the regression equation from the calibration curve.

## Data Presentation

The performance of the HPLC-UV method for **Almotriptan** quantification is summarized in the following tables.

Table 1: System Suitability Parameters

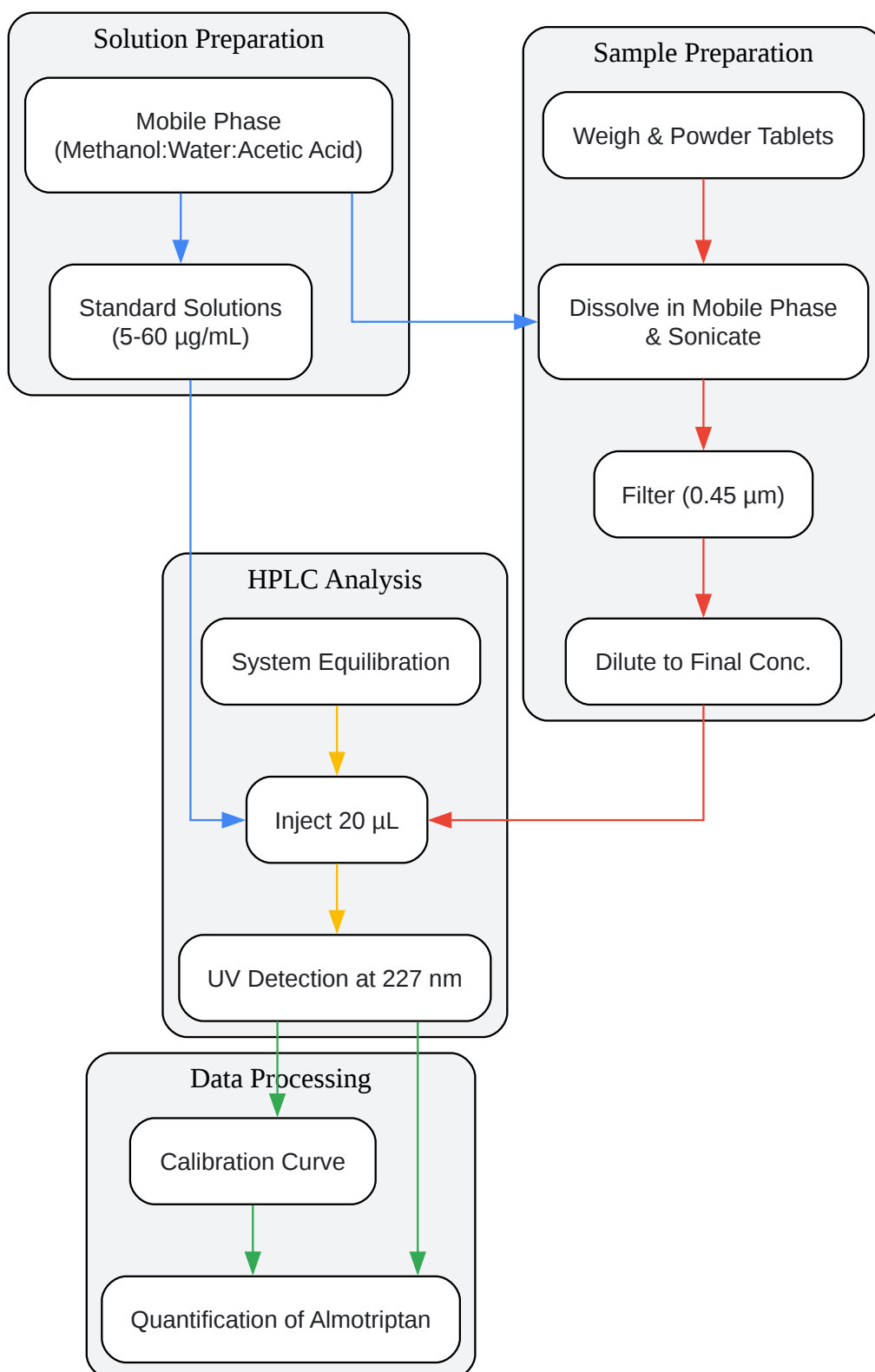
Parameter	Acceptance Criteria	Typical Value
Tailing Factor	$\leq 2.0$	$\sim 1.2$
Theoretical Plates	$> 2000$	$> 3000$
% RSD of Peak Area	$\leq 2.0\%$	$< 1.0\%$

Table 2: Method Validation Summary

Parameter	Result
Linearity Range	5-60 $\mu\text{g/mL}$
Regression Equation	$y = mx + c$
Correlation Coefficient ( $r^2$ )	$\geq 0.999$
Accuracy (% Recovery)	99.60 - 100.80%
Precision (% RSD)	$< 1.2\%$
Limit of Detection (LOD)	0.025 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.075 $\mu\text{g/mL}$

## Visualizations

Experimental Workflow Diagram



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Caption: Workflow for **Almotriptan** quantification by HPLC-UV.

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## References

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